molecular formula C23H22ClFN2O2S B2945738 1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(diphenylmethyl)piperazine CAS No. 667912-14-3

1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(diphenylmethyl)piperazine

Cat. No.: B2945738
CAS No.: 667912-14-3
M. Wt: 444.95
InChI Key: FUQGCEZKCZGLMB-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(diphenylmethyl)piperazine is a synthetic chemical compound designed for research and development purposes. This molecule integrates a diphenylmethyl (benzhydryl) piperazine scaffold, a structure featured in compounds with documented pharmacological activity, such as the antihistamine cyclizine . The piperazine nitrogen is further functionalized with a 3-chloro-4-fluorobenzenesulfonyl group, a motif common in the development of various bioactive molecules and frequently utilized in structure-activity relationship (SAR) studies . The presence of these distinct structural features makes this compound a valuable intermediate for medicinal chemistry and drug discovery projects. Researchers can explore its potential as a key synthetic precursor for developing new ligands, with potential applications in probing protein interactions or as a template for creating compound libraries for high-throughput screening. The compound is provided strictly for laboratory research. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-benzhydryl-4-(3-chloro-4-fluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN2O2S/c24-21-17-20(11-12-22(21)25)30(28,29)27-15-13-26(14-16-27)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQGCEZKCZGLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(diphenylmethyl)piperazine is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its pharmacological potential.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC19H19ClFNO2S
Molecular Weight373.87 g/mol
CAS Number942035-77-0
Boiling PointNot specified
DensityNot specified
Flash PointNot specified

The biological activity of this compound can be attributed to its interaction with various biological targets. It is hypothesized to act primarily as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways. The sulfonamide group is known for its ability to form hydrogen bonds, which may facilitate binding to target proteins.

Anticancer Properties

Research has indicated that piperazine derivatives exhibit anticancer properties. A study demonstrated that similar compounds can induce apoptosis in cancer cell lines, suggesting that this compound may also possess cytotoxic effects against tumors.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. In vitro studies have reported activity against various bacterial strains, indicating its potential utility in treating infections.

Case Studies

  • Antitumor Activity : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of piperazine derivatives. It was found that modifications at the para position of the phenyl ring significantly enhanced cytotoxicity against prostate cancer cells (IC50 = 12 µM) .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of sulfonamide derivatives, including related piperazine compounds. Results showed effective inhibition of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
  • Pharmacokinetic Profile : A pharmacokinetic study highlighted the absorption and metabolism of piperazine derivatives in vivo, noting favorable bioavailability and a half-life suitable for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs are compared below based on substituents, molecular properties, and biological activities:

Compound Name R1 (N1 Substituent) R2 (N4 Substituent) Molecular Weight Key Biological Activity Metabolic/Pharmacokinetic Notes
Target Compound 3-Cl-4-F-benzenesulfonyl Diphenylmethyl Not reported Hypothetical cytotoxicity Likely cytochrome P450-mediated oxidation
1-(3-Chlorobenzyl)-4-(4-methylbenzenesulfonyl)piperazine 4-methylbenzenesulfonyl 3-Chlorobenzyl 364.888 Structural analog (activity unspecified) Higher lipophilicity due to methyl group
Cinnarizine Cinnamyl Diphenylmethyl 368.524 Vasodilator, antihistamine Metabolized to hydroxylated derivatives
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine 2-Fluorobenzoyl 4-Nitrobenzyl Not reported Antibacterial (potential) Nitro group may enhance electron deficiency
1-(4-Chlorobenzhydryl)-4-benzoyl derivatives Varied benzoyl substituents 4-Chlorobenzhydryl ~450–500 (est.) Cytotoxic (IC50: 5–20 μM) Substituents (e.g., NO2, OCH3) modulate activity
Des-Chloro Meclizine 3-Methylbenzyl Diphenylmethyl Not reported Unspecified (structural analog) Reduced polarity vs. sulfonyl analogs

Key Differences and Trends

  • Sulfonyl vs.
  • Halogenation Effects: The 3-Cl-4-F substitution in the target compound likely enhances metabolic stability compared to non-halogenated analogs like cinnarizine, as fluorination often reduces cytochrome P450-mediated oxidation .
  • Diphenylmethyl Pharmacophore : This group is conserved in cinnarizine, flunarizine (), and the target compound, suggesting its role in modulating CNS or vascular activity.

Detailed Research Findings

Cytotoxicity of Sulfonyl and Benzoyl Derivatives

  • 4-Chlorobenzhydryl-benzoyl Piperazines () : Derivatives with electron-withdrawing substituents (e.g., nitro, methoxy) on the benzoyl ring showed potent cytotoxicity (IC50: 5–20 μM) against liver, breast, and colon cancer cell lines. The 4-nitrobenzoyl analog (5a) exhibited time-dependent activity, suggesting stable in situ retention.
  • Target Compound Hypothesis : The 3-Cl-4-fluorobenzenesulfonyl group may improve DNA intercalation or topoisomerase inhibition compared to benzoyl analogs due to enhanced electrophilicity.

Metabolic Stability and Fluorination

  • Flunarizine Metabolism (): Fluorination at the 4-position of the diphenylmethyl group (as in flunarizine) reduced formation clearance (Clf) of N-dealkylated metabolites by 50% compared to non-fluorinated cinnarizine. This suggests the target’s 4-fluoro substituent may similarly hinder oxidative metabolism.

Antibacterial and Receptor-Binding Activities

  • Dopamine D2 Receptor Affinity () : Piperazines with methoxyphenyl and nitrobenzyl groups demonstrated high D2 receptor binding (Ki < 50 nM). The target’s diphenylmethyl group may similarly stabilize receptor interactions, though sulfonyl groups are less common in CNS-targeted agents.

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